2'-Monophosphoadenosine-5'-diphosphate
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Overview
Description
2’-Monophosphoadenosine-5’-diphosphate is a small molecule with the chemical formula C10H16N5O13P3. It is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is of significant interest in biochemical research due to its involvement in cellular energy transfer and signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine-5’-diphosphate typically involves the phosphorylation of adenosine derivatives. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired phosphate ester .
Industrial Production Methods: Industrial production of 2’-Monophosphoadenosine-5’-diphosphate often employs enzymatic methods due to their higher specificity and efficiency. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the phosphorylation reactions. These biocatalytic processes are conducted in aqueous solutions, making them environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’-Monophosphoadenosine-5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP) under specific conditions.
Reduction: Reduction reactions can convert it back to its nucleoside form, adenosine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products:
Oxidation: Adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Adenosine.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Monophosphoadenosine-5’-diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of kinases and phosphorylases.
Biology: This compound is involved in signal transduction pathways and is used to investigate cellular energy transfer mechanisms.
Medicine: It is studied for its potential therapeutic effects in treating metabolic disorders and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of 2’-Monophosphoadenosine-5’-diphosphate involves its role as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, which are crucial for cellular energy transfer. The compound interacts with enzymes such as kinases and phosphorylases, facilitating the transfer of phosphate groups. This process is essential for the regulation of metabolic pathways and signal transduction .
Comparison with Similar Compounds
Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.
Adenosine triphosphate (ATP): Contains three phosphate groups and is a key energy carrier in cells.
Nicotinamide adenine dinucleotide phosphate (NADP+): A coenzyme involved in redox reactions.
Uniqueness: 2’-Monophosphoadenosine-5’-diphosphate is unique due to its specific role in phosphorylation reactions and its involvement in both energy transfer and signal transduction. Unlike ADP and ATP, which are primarily energy carriers, this compound also serves as a regulatory molecule in various biochemical pathways .
Properties
CAS No. |
4457-01-6 |
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Molecular Formula |
C10H16N5O13P3 |
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
YPTPYQSAVGGMFN-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N |
Synonyms |
2'-phosphoadenosine diphosphate 2'P-ADP 2-phospho-adenosine diphosphate 5'-diphosphoadenosine 2'-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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